Methyl 2-[(4-chlorophenyl)sulfanyl]ethanimidate
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Overview
Description
Methyl 2-[(4-chlorophenyl)sulfanyl]ethanimidate is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to an ethanimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-chlorophenyl)sulfanyl]ethanimidate typically involves the reaction of 4-chlorothiophenol with methyl 2-bromoacetate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion formed from 4-chlorothiophenol attacks the electrophilic carbon of methyl 2-bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-chlorophenyl)sulfanyl]ethanimidate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The ethanimidate moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are usually conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanimidates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(4-chlorophenyl)sulfanyl]ethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chlorophenyl)sulfanyl]ethanimidate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-bromophenyl)sulfanyl]ethanimidate
- Methyl 2-[(4-fluorophenyl)sulfanyl]ethanimidate
- Methyl 2-[(4-methylphenyl)sulfanyl]ethanimidate
Uniqueness
Methyl 2-[(4-chlorophenyl)sulfanyl]ethanimidate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61671-49-6 |
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Molecular Formula |
C9H10ClNOS |
Molecular Weight |
215.70 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfanylethanimidate |
InChI |
InChI=1S/C9H10ClNOS/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 |
InChI Key |
YVYFOBHNZNLWEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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